Brevinin-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

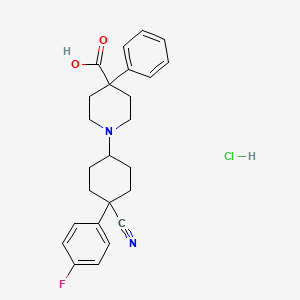

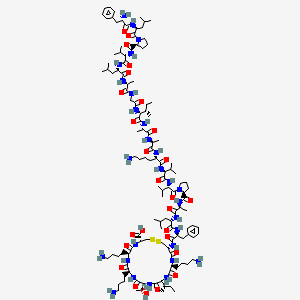

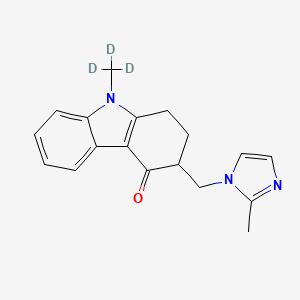

Brevinin-1 is an antimicrobial peptide derived from the skin secretions of Rana esculenta . It belongs to the Brevinin family of anuran peptides, which are known for their strong antibacterial activities . Some members of this family, such as Brevinin-2R, are also promising anticancer molecules .

Synthesis Analysis

A novel AMP named Brevinin-1BW was obtained by the Research Center of Molecular Medicine of Yunnan Province from the skin of the Pelophylax nigromaculatus . The peptide was synthesized and purified by analytical reverse phase HPLC .Molecular Structure Analysis

The amino acid sequence of Brevinin-1 is poorly conserved across species and has four invariant residues (Ala 9, Cys 18, Lys 23, Cys 24). Pro 14 is often present in Brevinin-1 peptides, and it was shown that this residue produces a stable kink in the molecule . The secondary structure of Brevinin-1GHd was found to possess α-helical characteristics and high thermal stability .Chemical Reactions Analysis

Brevinin-1 peptides exert their antibacterial activity by disrupting bacterial membranes . They have effective inhibitory effects on Gram-positive bacteria but weaker inhibitory effects on Gram-negative bacteria .Physical And Chemical Properties Analysis

Brevinin-1 peptides are small molecule peptides, typically containing 24 amino acids . They have α-helical characteristics and high thermal stability . Brevinin-1GHd could bind to LPS with a Kd value of 6.49±5.40 mM .科学的研究の応用

Antimicrobial and Antifungal Properties : Brevinin-1BYa, a peptide from Rana boylii, showed inhibitory activity against various bacteria and yeasts, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. However, its potential for systemic use is limited due to high haemolytic activity against human erythrocytes (Pál et al., 2006).

Selective Antibacterial Activity : Brevinin-1 and -2, isolated from Rana brevipoda porsa, demonstrated distinct antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the diversity in antimicrobial selectivity among Brevinin peptides (Morikawa, Hagiwara, & Nakajima, 1992).

Regulation Under Environmental Stress : Brevinin-1SY, another variant, is regulated in response to environmental stressors such as dehydration and anoxia in Rana sylvatica. This regulation is crucial for defense against pathogens (Katzenback et al., 2014).

Cancer Cell Targeting : Brevinin-2R1, a non-hemolytic defensin, exhibits preferential cytotoxicity towards malignant cells over primary cells, indicating its potential in cancer treatment. It activates the lysosomal-mitochondrial death pathway, involving autophagy-like cell death (Ghavami et al., 2008).

Designing Structural Analogues : Efforts to enhance the bioactivity of Brevinin peptides include the design of structural analogues. For instance, Brevinin-1Ha and Brevinin-1HY were designed based on Brevinin-1H's structure to improve antimicrobial activity and reduce cytotoxicity (Pei et al., 2020).

Anti-tumor Peptidomimetics : Novel Brevinin-1BYa derivatives were developed with improved reduction stability and anti-tumor activity, suggesting their use as lead compounds in drug development against malignant tumors (Xiong et al., 2021).

作用機序

Brevinin-1 peptides exert their antibacterial activity by disrupting bacterial membranes . They also possess strong biofilm inhibitory and eradication activities as well as significant lipopolysaccharide (LPS)-binding activity . Furthermore, Brevinin-1 peptides have shown a significant anti-inflammatory effect in LPS-treated RAW264.7 cells .

将来の方向性

Brevinin-1 peptides show strong pharmacological and antimicrobial potential . The biological activity of Brevinin-1GHd makes it promising to be a novel therapeutic drug for infectious inflammation . In the future, combining the advantages of both may provide more choices and solutions for treating infectious diseases .

特性

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDYQVEJJSZSQ-IMDMOUBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H202N28O26S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2529.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevinin-1 | |

CAS RN |

145963-49-1 |

Source

|

| Record name | brevinin-1 protein, Rana | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one](/img/structure/B586386.png)

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)